Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a cyclic sulfonamide derivative characterized by a benzo-fused 1,2-thiazine ring system with a methyl substituent at position 2, a hydroxy group at position 4, and a methyl ester at position 2. This compound serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) such as Tenoxicam . Its structure is notable for the 1,1-dioxide moiety, which enhances electrophilicity and influences biological interactions. The compound is typically synthesized via the Gabriel-Colman rearrangement under basic conditions, starting from saccharin derivatives .
Properties
Molecular Formula |
C11H13NO5S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C11H13NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,9-10,13H,1-2H3 |
InChI Key |
FZBYKOAQKVJQKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl Anthranilate Precursors
The synthesis begins with methyl anthranilates (2a–p ), derived from anthranilic acids (1a–p ) via esterification. Substituted anthranilic acids (10.0 g) are refluxed in anhydrous methanol (30 mL) with concentrated sulfuric acid (10 mL) at 80°C for 20 h. Excess methanol is removed under reduced pressure, and the residue is neutralized with Na₂CO₃ to pH 8. The resulting methyl anthranilates are isolated in 85–92% yields and used without further purification.
Sulfonylation with Methyl Chlorosulfonyl Acetate
Methyl anthranilate (2 , 0.010 mol) is dissolved in dichloromethane (20 mL) and cooled to −5°C. Triethylamine (1.54 mL, 0.011 mol) is added, followed by dropwise addition of methyl chlorosulfonyl acetate (0.011 mol). The reaction is stirred for 10 h, after which water (50 mL) is added, and the mixture is acidified to pH 4 with 1 N HCl. The organic layer is dried over CaCl₂, and the solvent is evaporated to yield intermediate anilide (3 ).
Heterocyclization with Sodium Methylate
Anhydrous methanol (20 mL) is treated with metallic sodium (0.69 g, 0.030 mol) to generate sodium methylate. The intermediate (3 ) is added, and the mixture is refluxed for 15 h. After cooling, the solution is diluted with water and acidified to pH 4, precipitating the target compound as colorless crystals. Purification via recrystallization from methanol affords methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,thiazine-3-carboxylate 1,1-dioxide (4a–p ) in 75–84% yields.
Table 1: Selected Physical and Spectroscopic Data for Compound 4e
| Property | Value |
|---|---|
| Yield | 84% |
| Melting Point | 191–193°C (methanol) |
| ¹H-NMR (DMSO-d₆) | δ 12.37 (2H, br. s), 7.58 (1H, t), 3.93 (3H, s) |
| ¹³C-NMR | 106.1 (C-3), 53.9 (OCH₃) |
| MS (m/z) | 291 [M]⁺ (43.5%), 259 [M−CH₃OH]⁺ (100%) |
Alkylation of Ethyl 4-Hydroxy-2H-1,2-Benzothiazine-3-Carboxylate 1,1-Dioxide
Methylation with Dimethyl Sulfate
Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (10 g) is dissolved in acetone (100 mL) with NH₄Cl (1.8 g). Dimethyl sulfate (3.8 g) is added under nitrogen, and the mixture is heated at 20–65°C for 1–3 h. The reaction is quenched with ice water, and the precipitate is filtered and washed with hexane to yield the methylated product.
Transesterification to Methyl Ester
The ethyl ester intermediate is refluxed with sodium methoxide in methanol to induce transesterification. After 12 h, the solvent is evaporated, and the residue is recrystallized from ethanol/water (1:1), yielding the methyl ester derivative in 70–75% purity.
Table 2: Comparative Analysis of Preparation Methods
Critical Evaluation of Methodologies
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The compound undergoes N-alkylation and O-alkylation at reactive sites, enabling structural diversification. For example:
-
N-Methylation : Treatment with dimethyl sulfate in acetone under basic conditions (NaOH, pH 10–11) selectively methylates the nitrogen atom, yielding methyl 4-hydroxy-2-methyl-2H-benzo[e] thiazine-3-carboxylate 1,1-dioxide .
-
Side-Chain Alkylation : Reaction with 2-bromo-N-arylacetamides in DMF (80–100°C) forms 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] thiazin-2-yl)-N-arylacetamides, enhancing pharmacological potential .
Base-Induced Rearrangements
The benzothiazine core undergoes diaza-Wittig rearrangements under strong basic conditions:
-
Diaza- -Wittig Reaction : With 2 equiv. of t-BuOK, the compound undergoes ring contraction via N–N bond cleavage, forming 1,2-benzisothiazole 1,1-dioxides. This pathway is favored for synthesizing bioactive heterocycles .
-
Diaza- -Wittig Reaction : Using 6 equiv. of t-BuOK, a -shift occurs, yielding 1,2-benzothiazine 1,1-dioxides. The reaction mechanism involves dianionic intermediates, as confirmed by DFT calculations .
Table 1: Base-Dependent Rearrangement Outcomes
| Base Equiv. | Product | Yield (%) | Key Intermediate |
|---|---|---|---|
| 2 | 1,2-Benzisothiazole dioxide | 74–93 | Monoanionic species |
| 6 | 1,2-Benzothiazine dioxide | 59–80 | Dianionic species |
Acid-Catalyzed Cyclizations
Under acidic conditions, the hydroxyl and ester groups facilitate cyclization. For instance, treatment with HCl generates enamide intermediates , which further cyclize to form stable benzisothiazole derivatives .
Functional Group Transformations
-
Ester Hydrolysis : The methyl ester undergoes hydrolysis in aqueous NaOH to yield the carboxylic acid derivative, enabling salt formation (e.g., monoammonium salts) .
-
Acylation : Reaction with benzoyl chloride introduces acyl groups at the hydroxyl position, enhancing solubility and bioactivity .
Mechanistic Insights
-
Deprotonation Sites : Gas-phase deprotonation studies reveal preferential abstraction at the C(4) position, forming a resonance-stabilized anion critical for rearrangements .
-
Role of Solvents : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates, while protic solvents (e.g., MeOH) favor cyclization .
Scientific Research Applications
Pharmacological Applications
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide exhibits a range of pharmacological activities:
- Antimicrobial Activity : Studies indicate that this compound has potential as an antimicrobial agent. It has been shown to inhibit the growth of various bacterial strains.
- Antiviral Properties : Preliminary investigations suggest antiviral effects against certain viruses, making it a candidate for further research in virology.
- Antihypertensive Effects : The compound has been studied for its ability to lower blood pressure in hypertensive models, indicating potential use in cardiovascular therapies.
- Antidiabetic Activity : Research has explored its effects on glucose metabolism, showing promise as an antidiabetic agent.
- Anticancer Potential : There is ongoing research into its mechanisms of action against cancer cells, with some studies indicating it may induce apoptosis in specific cancer types.
Synthetic Routes
The synthesis of this compound typically involves:
- Cyclization Reactions : Reacting 2-aminobenzenesulfonamide with methyl acetoacetate under basic conditions.
Industrial Production Methods
Industrial synthesis often utilizes continuous flow reactors to enhance yield and purity while maintaining stringent quality controls.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through caspase activation and modulation of Bcl-2 family proteins. These findings suggest its potential as a therapeutic agent in oncology.
Data Table of Applications
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
A. Ethyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (Compound 11)
- Structural Difference : Lacks the methyl group at position 2 and uses an ethyl ester instead of methyl.
- Anti-HIV activity studies show that ethyl esters in this class exhibit moderate activity (EC₅₀ = 12–45 μM) .
- Synthesis : Prepared via the same Gabriel-Colman rearrangement but with ethyl chloroacetate as the alkylating agent .
B. Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
- Structural Difference: Replaces the benzene ring with a thiophene (thieno system), altering aromaticity and electronic properties.
- This compound is a precursor to Tenoxicam, highlighting its pharmaceutical relevance .
- Synthesis : Cyclization of thiocarbamoyl derivatives using magnesium alkoxide bases .
C. Dimeric Derivatives (e.g., Compound 8)
- Structural Difference : Consists of two benzothiazine units linked via ether or ester bridges (e.g., chlorobenzyl groups in Compound 8).
- Impact : Dimerization increases molecular weight (e.g., Compound 8: MW = 690.6 g/mol) and enhances enzyme inhibition (IC₅₀ = 0.8–1.2 μM against α-glucosidase) due to dual binding sites .
- Synthesis: Silver oxide-mediated coupling of monomeric units .
Functional Group Modifications
A. Brominated Derivatives
- Example: Methyl 3-hydroxy-4-oxo-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide monohydrate.
- Modification : Bromination at position 6 introduces an electron-withdrawing group, increasing oxidative stability.
- Impact : Crystallographic studies reveal strong hydrogen bonding (O–H···O = 2.65 Å), enhancing solid-state packing .
B. Chlorinated Analogs
- Example: 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine 1,1-dioxide.
- Modification : Chlorine at position 6 alters electronic density, improving antimicrobial activity (MIC = 4–8 μg/mL against S. aureus) .
Physicochemical Properties
Biological Activity
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS No. 113913-36-3) is a compound belonging to the benzothiazine family, characterized by a variety of biological activities. This article explores its pharmacological potentials, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The compound features a thiazine ring structure with several functional groups that contribute to its biological activity. The molecular formula is , and it has been studied using various analytical techniques including NMR and X-ray crystallography to confirm its structure and stability.
1. Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:
- Bacterial Inhibition : Studies have reported that derivatives of benzothiazines can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
2. Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro:
- Cell Line Studies : In studies involving leukemic (K562) and prostate (DU145) cancer cell lines, the compound exhibited cytotoxic effects with IC50 values in the low micromolar range. This suggests potential for development as an anticancer agent .
3. Anti-inflammatory Activity
Benzothiazine derivatives are known for their anti-inflammatory effects:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
4. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of thiazine derivatives:
- Alzheimer's Disease Models : Some studies suggest that compounds similar to methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine can protect neuronal cells from oxidative stress and apoptosis in models of Alzheimer's disease .
Table 1: Summary of Biological Activities
Conclusion and Future Perspectives
This compound exhibits a diverse range of biological activities that warrant further investigation. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms behind its antimicrobial and anticancer activities.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Exploring modifications of the compound to enhance its biological activity.
This compound holds significant promise for pharmaceutical applications, particularly in developing new therapeutic agents targeting infections and cancer.
Q & A
Q. What emerging technologies could revolutionize research on this compound?
- Methodological Answer :
- AI-Driven Synthesis : Implement machine learning (e.g., COMSOL Multiphysics) to predict optimal reaction conditions and reduce trial-and-error experimentation .
- Smart Laboratories : Use robotic platforms for high-throughput screening of derivatives, enabling rapid SAR (structure-activity relationship) profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
